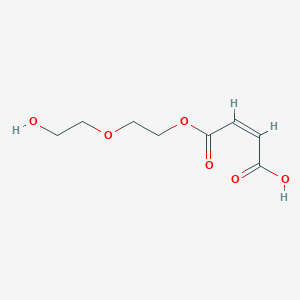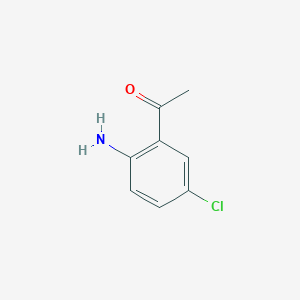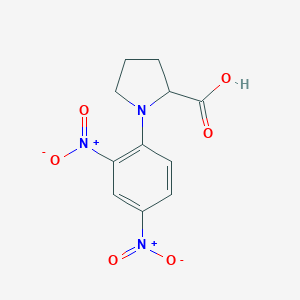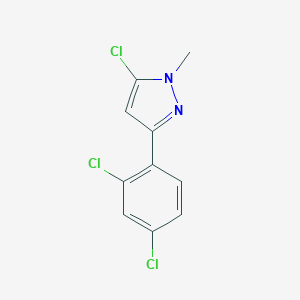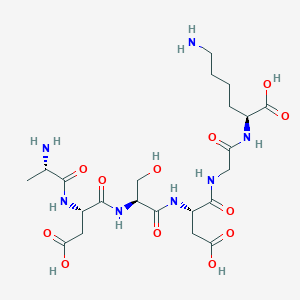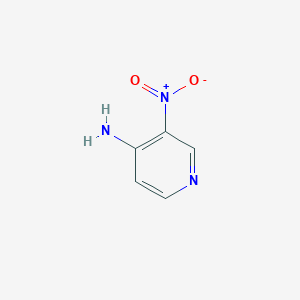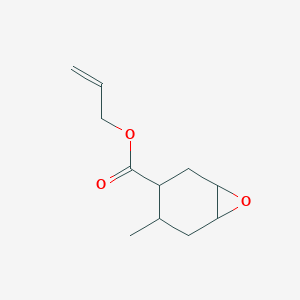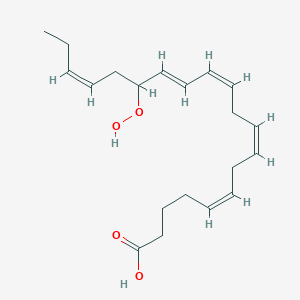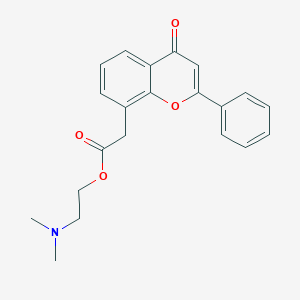
Flavone-8-acetic acid dimethylaminoethyl ester
Übersicht
Beschreibung
Flavone-8-acetic acid dimethylaminoethyl ester is a derivative of Flavone-8-acetic acid (FAA). FAA and its derivatives have been recognized for their antitumor potential due to the induction of cytokines and consequent rapid haemorrhagic necrosis of murine tumour vasculature . These compounds have been the subject of renewed interest in the last decade, particularly after the identification of the stimulator of interferon genes (STING), which supports tumor innate immune responses .
Chemical Reactions Analysis
Flavone-8-acetic acid (FAA) and its derivatives, including Flavone-8-acetic acid dimethylaminoethyl ester, have been the subject of various studies exploring their antitumor potential . The introduction of substituents on the 2-phenyl ring allowed activity to be restored, even if neither their position nor their chemical properties seemed to play a significant role .Wissenschaftliche Forschungsanwendungen
Antineoplastic Capabilities and Effect on Tumor Cells
Flavone-8-acetic acid dimethylaminoethyl ester (FAA ester) demonstrates antineoplastic capabilities. In vitro studies show that both FAA and FAA ester are more toxic toward hypoxic tumor cells compared to normally oxygenated cells. FAA, when used in conjunction with hyperthermia or SR-4233, results in increased tumor cell death. FAA and its derivatives also lead to a rapid drop in tumor versus core temperature in tumor-bearing mice, indicating a shutdown of tumor blood flow (Teicher et al., 1991).
Impact on Lymphocyte DNA Synthesis
FAA inhibits DNA synthesis in human peripheral blood lymphocytes and colonic lamina propria lymphocytes in a dose-dependent manner. This inhibition also extends to the activity of the intracellular enzyme, ornithine decarboxylase, in these cells. However, FAA does not inhibit certain stimulated lymphocyte DNA synthesis, suggesting specific effects on DNA synthesis in human peripheral and mucosal lymphocytes (Elitsur et al., 1990).
Pharmacokinetics in Mice
In a study focusing on the pharmacokinetics of FAA and its analogs in mice, FAA displayed nonlinear elimination kinetics and dose-dependent pharmacokinetics. The study highlights the pharmacological challenges, including low dose potency, associated with the clinical use of FAA (McKeage et al., 2004).
Vascular Disruption and Immune Responses
FAA and its derivatives, including FAA ester, are known for their tumor vascular disrupting capabilities. They induce cytokines, leading to rapid hemorrhagic necrosis of murine tumor vasculature. New research and derivatives are synthesized to understand the molecular features necessary for affecting human cells, especially considering the species-specific responses to these compounds (Gobbi et al., 2021).
Modulation of Tumor Blood Flow and Cytokine Synthesis
FAA and related analogs increase plasma nitrate concentrations in mice, which could indicate nitric oxide production as a result of macrophage activation. This increase is more pronounced in mice with tumors and may reflect the immunological stimulus imposed by tumor implantation. The relationship between increased plasma nitrates and tumor growth delays suggests that nitric oxide might contribute to tumor cell death through blood flow alteration and direct tumor cell killing (Thomsen et al., 1991).
Indirect Antitumor Effects
New FAA analogs synthesized with variations in the flavone nucleus have shown significant indirect antitumor effects. These compounds, while exhibiting low direct toxicity, induced notable toxicity when tested on murine macrophages and human monocytes (Gobbi et al., 2003).
Zukünftige Richtungen
The recent identification of the stimulator of interferon genes (STING), responsible for supporting tumor innate immune responses, has sparked renewed interest in these flavonoid-based structures . Novel derivatives have been synthesized and evaluated for a deeper understanding of the molecular features needed for affecting human cells . These natural-derived molecules still appear attractive in an anticancer perspective and undoubtedly deserve further investigation .
Eigenschaften
IUPAC Name |
2-(dimethylamino)ethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-22(2)11-12-25-20(24)13-16-9-6-10-17-18(23)14-19(26-21(16)17)15-7-4-3-5-8-15/h3-10,14H,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVWZYDMHQRDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160708 | |
| Record name | Flavone-8-acetic acid dimethylaminoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flavone-8-acetic acid dimethylaminoethyl ester | |
CAS RN |
138531-34-7 | |
| Record name | Flavone-8-acetic acid dimethylaminoethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138531347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone-8-acetic acid dimethylaminoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



